Beta-D-Glucose

Anomeric equilibrium Mutarotation Carbohydrate chemistry

β-D-Glucose (CAS 492-61-5) is the defined beta anomer of D-glucose, essential for studies requiring anomer-specific metabolic channeling. Unlike equilibrium D-glucose, β-D-glucose exhibits 2.13-fold lower conversion by immobilized glucose isomerase, preferential G6PDH affinity, and 29% higher lactate production in erythrocytes—critical for reproducible enzyme kinetics, pancreatic islet research, and yeast fermentation assays. Select the correct anomer to eliminate uncontrolled mutarotation variables.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 492-61-5
Cat. No. B160349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-D-Glucose
CAS492-61-5
Synonymsβ-D-glucopyranose
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1
InChIKeyWQZGKKKJIJFFOK-VFUOTHLCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1200.0 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





β-D-Glucose (CAS 492-61-5) Product Specifications and Fundamental Physicochemical Properties for Research Procurement


β-D-Glucose (CAS 492-61-5) is the beta anomer of D-glucose, a six-carbon aldohexose monosaccharide with molecular formula C₆H₁₂O₆ and molecular weight 180.16 g/mol [1]. It exists as a white to almost white crystalline powder with a melting point range of 148–158 °C, varying by source and purity grade [2]. β-D-Glucose is soluble in water (100 mg/mL with sonication at 25 °C), DMSO (20 mg/mL), DMF (10 mg/mL), and PBS (pH 7.2, 10 mg/mL) . In aqueous solution at equilibrium, β-D-glucose constitutes approximately 64% of the anomeric mixture, with α-D-glucose comprising 36% and the linear form less than 0.02% [3]. The compound exhibits mutarotation, with freshly dissolved β-D-glucose showing a specific rotation of +18.7° that increases over time to stabilize at +52.7° as equilibrium is reached [4].

Why α-D-Glucose or Equilibrium D-Glucose Cannot Substitute for β-D-Glucose in Anomer-Sensitive Research Applications


Although α-D-glucose (CAS 50-99-7 for D-glucose equilibrium mixture) and β-D-glucose are anomers of the same monosaccharide, they exhibit distinct and often opposing biological and biochemical behaviors that preclude simple substitution. In aqueous solution at pH 7, the equilibrium proportion of β-D-glucose is 64% versus 36% for α-D-glucose [1], but this equilibrium is dynamic and subject to mutarotation kinetics that differ by orders of magnitude between experimental conditions [2]. More critically, numerous enzymes display pronounced anomeric specificity: glucose-6-phosphate dehydrogenase exhibits preferential affinity for β-D-glucose-6-phosphate, while phosphoglucose isomerase is stereospecific for α-D-glucose-6-phosphate, creating divergent metabolic channeling [3]. Immobilized glucose isomerase processes α-D-glucose at a rate 113% higher than β-D-glucose under identical conditions [4]. In cellular systems, β-D-glucose is more rapidly metabolized to ethanol and CO₂ in yeast and to lactate in rat erythrocytes [5][6]. These anomer-specific differences are concentration-dependent and cell-type specific [7], meaning that the use of equilibrium D-glucose or the incorrect anomer introduces uncontrolled variables that compromise experimental reproducibility and data interpretation.

Quantitative Differentiation of β-D-Glucose (CAS 492-61-5) Versus α-D-Glucose and Equilibrium D-Glucose: Anomer-Specific Evidence for Research Selection


Anomeric Equilibrium Distribution: β-D-Glucose Predominates at 64% in Aqueous Solution

In aqueous solution at pH 7 and ambient temperature, β-D-glucose constitutes 64% of the equilibrium anomeric mixture, whereas α-D-glucose constitutes only 36%, with the linear form accounting for less than 0.02% [1][2]. This thermodynamic preference for the β-anomer is attributed to the equatorial orientation of all hydroxyl groups in β-D-glucopyranose, which minimizes steric strain and maximizes hydrogen bonding with water [3].

Anomeric equilibrium Mutarotation Carbohydrate chemistry

Specific Rotation and Mutarotation: β-D-Glucose Exhibits Distinct Optical Behavior

Freshly dissolved β-D-glucose exhibits an initial specific rotation [α]D²⁰ of +18.7°, which increases over time to stabilize at +52.7° as mutarotation proceeds to equilibrium [1]. In contrast, α-D-glucose has an initial specific rotation of +112.2°, which decreases to the same equilibrium value of +52.7° [1]. Commercial β-D-glucose containing α-D-glucose as an impurity typically shows a specific rotation range of +50.0° to +56.0° [2].

Polarimetry Mutarotation kinetics Anomer identification

Glucose Isomerase Substrate Specificity: α-D-Glucose Conversion Rate Exceeds β-D-Glucose by 113%

In immobilized glucose isomerase (EC 5.3.1.5) reactor studies at pH 7.5 and 60 °C, the initial conversion rate of α-D-glucose was 113% higher than that of β-D-glucose at a substrate concentration of 0.028 mol L⁻¹ (1% w/v) [1]. The α-anomer conversion rate was also 43% higher than that of equilibrated glucose at the same concentration [1]. This anomeric reactivity difference is mathematically described by a kinetic model incorporating both mutarotation and isomerization steps with distinct rate constants for each anomer [1].

Enzyme kinetics Glucose isomerase High-fructose syrup production

Glycolytic Flux in Rat Erythrocytes: β-D-Glucose Lactate Production Exceeds α-D-Glucose by 1.3-Fold

In rat erythrocytes incubated at 37 °C, the β-anomer of glucose was metabolized to lactate more rapidly than the α-anomer, with a β/α ratio of approximately 1.3 [1]. Quantitatively, the amounts of α- and β-D-glucose converted to lactate during a 3-minute incubation were 0.21 μmol/gHb and 0.27 μmol/gHb, respectively [1]. The transport of β-D-glucose into erythrocytes was also more rapid: 3.5 μmol/gHb for α-D-glucose versus 5.0 μmol/gHb for β-D-glucose over 3 minutes [1]. Glucose phosphorylation by rat erythrocyte hexokinase occurred at higher velocities with the β-anomer (β/α ratio = 1.28), with a Km of 53 μM for either anomer [1].

Glycolysis Erythrocyte metabolism Hexokinase anomeric specificity

cAMP and Ethanol Production in Yeast: β-D-Glucose Elicits Higher cAMP Peak and Faster Fermentation

In starved yeast cells, the addition of β-D-glucose at concentrations of 1.0 g/L or higher resulted in a higher cAMP peak compared to α-D-glucose addition [1]. β-D-Glucose was more rapidly metabolized to ethanol and CO₂ than α-D-glucose at these concentrations, despite no notable difference in uptake rates [1]. At 0.4 g/L, differences in cAMP and ethanol production were not significant; at 0.2 g/L or lower, α-D-glucose produced higher ethanol and exhibited higher uptake rates [1].

Yeast metabolism cAMP signaling Fermentation kinetics

Enzyme Stereospecificity in Pancreatic Islets: Differential Affinity of G6PDH and PGI for Anomeric Glucose-6-Phosphates

In rat pancreatic islet homogenates, both α- and β-D-glucose are phosphorylated at the same rate [1]. However, the islet glucose-6-phosphate dehydrogenase (G6PDH) displays preferential affinity toward β-D-glucose-6-phosphate, correlating with a higher sorbitol content in β-D-glucose-exposed islets [1]. Conversely, islet phosphoglucose isomerase (PGI) is stereospecific for α-D-glucose-6-phosphate, resulting in lower glucose-6-phosphate concentrations and higher glycolytic flux to lactate and CO₂ with α-D-glucose [1]. This increased glycolytic flux with α-D-glucose is associated with more pronounced insulin release stimulation [1].

Pancreatic islet metabolism Glucose-6-phosphate dehydrogenase Phosphoglucose isomerase

High-Impact Application Scenarios for β-D-Glucose (CAS 492-61-5) Based on Quantified Anomer-Specific Evidence


Anomer-Specific Enzyme Kinetics and Industrial Isomerase Process Optimization

For researchers engineering glucose isomerase or optimizing high-fructose corn syrup production, β-D-glucose is essential as a defined substrate to establish baseline kinetic parameters. The 2.13-fold lower conversion rate of β-D-glucose compared to α-D-glucose by immobilized glucose isomerase [1] means that mutarotation kinetics must be explicitly accounted for in reactor design. Using β-D-glucose as the starting material enables precise measurement of the rate-limiting mutarotation step and validation of kinetic models that separate anomer-specific isomerization from mutarotation [1].

Pancreatic Beta-Cell Metabolism and Insulin Secretion Studies

In studies of stimulus-secretion coupling in pancreatic islets, β-D-glucose is the appropriate choice when investigating the pentose phosphate pathway, polyol pathway, or G6PDH-mediated metabolic channeling. The preferential affinity of G6PDH for β-D-glucose-6-phosphate and the resulting elevated sorbitol content [2] cannot be replicated using α-D-glucose or equilibrium glucose. Conversely, researchers studying glycolytic flux and insulin release should note that α-D-glucose produces higher lactate/CO₂ and insulinotropic effects [2], making β-D-glucose an essential negative control for isolating pathway-specific contributions.

Yeast Metabolic Signaling and Fermentation Studies

For Saccharomyces cerevisiae research involving cAMP signaling, ethanol production, or CO₂ evolution at standard culture glucose concentrations (≥1.0 g/L), β-D-glucose provides the physiologically relevant anomer that yields higher cAMP peaks and faster fermentation rates [3]. The concentration-dependent inversion of anomeric preference [3] necessitates that researchers use the specific anomer appropriate for their experimental concentration range rather than equilibrium glucose, which would confound results at both low and high concentrations.

Erythrocyte Glycolysis and Hexokinase Anomeric Specificity Assays

In rat erythrocyte glycolysis studies, β-D-glucose is the preferred substrate for achieving maximal metabolic flux, producing 29% more lactate than α-D-glucose under identical conditions [4]. The higher transport rate (5.0 vs. 3.5 μmol/gHb) and increased hexokinase phosphorylation velocity (β/α ratio = 1.28) [4] make β-D-glucose the appropriate anomer for studies examining the rate-limiting steps of erythrocyte glucose utilization and for assays requiring maximal glycolytic output.

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